molecular formula C5H7ClN2O3S B13274758 (3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride

(3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride

Cat. No.: B13274758
M. Wt: 210.64 g/mol
InChI Key: PVSJLWGMHKDXFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of (3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride typically involves the reaction of 3-ethyl-1,2,4-oxadiazole with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Mechanism of Action

The mechanism of action of (3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the activity of biomolecules or create new compounds with desired properties . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Properties

Molecular Formula

C5H7ClN2O3S

Molecular Weight

210.64 g/mol

IUPAC Name

(3-ethyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride

InChI

InChI=1S/C5H7ClN2O3S/c1-2-4-7-5(11-8-4)3-12(6,9)10/h2-3H2,1H3

InChI Key

PVSJLWGMHKDXFZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)CS(=O)(=O)Cl

Origin of Product

United States

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